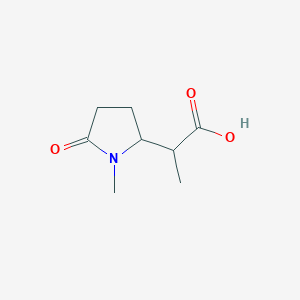
2-(1-Methyl-5-oxopyrrolidin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-5-oxopyrrolidin-2-yl)propanoic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as "MOPP" and is a derivative of pyrrolidine. MOPP is used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The exact mechanism of action of MOPP is not fully understood. However, studies have suggested that it works by modulating the activity of various neurotransmitter systems, including the GABAergic, serotonergic, and dopaminergic systems. MOPP has also been shown to modulate the activity of voltage-gated ion channels, including sodium, potassium, and calcium channels.
Biochemical and Physiological Effects:
MOPP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. MOPP has also been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant effects. Additionally, MOPP has been shown to modulate the activity of ion channels, which may contribute to its analgesic effects.
Advantages and Limitations for Lab Experiments
MOPP has several advantages for lab experiments. It is a potent and selective modulator of ion channels, making it a valuable tool for studying ion channel function. Additionally, MOPP has been shown to have a range of pharmacological effects, making it a useful compound for studying the mechanisms of action of drugs. However, MOPP has several limitations for lab experiments. It is a complex compound to synthesize, requiring expertise in organic chemistry. Additionally, MOPP has not been extensively studied in humans, making it difficult to extrapolate its effects to humans.
Future Directions
There are several future directions for the study of MOPP. One potential direction is the development of new drugs based on the structure of MOPP. Additionally, further studies are needed to fully understand the mechanism of action of MOPP. Finally, more research is needed to determine the safety and efficacy of MOPP in humans.
Conclusion:
In conclusion, 2-(1-Methyl-5-oxopyrrolidin-2-yl)propanoic acid, or MOPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been extensively studied for its potential applications in medicinal chemistry, including its anticonvulsant, analgesic, and antidepressant effects. MOPP has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, MOPP has been shown to modulate the activity of ion channels, making it a valuable tool for studying ion channel function. While MOPP has several advantages for lab experiments, it also has several limitations, including its complex synthesis process and limited studies in humans. Overall, MOPP is a promising compound that has the potential to contribute significantly to scientific research in various fields.
Synthesis Methods
MOPP can be synthesized through a multistep process that involves the reaction of pyrrolidine with acrylonitrile, followed by the hydrolysis of the resulting nitrile to yield the corresponding carboxylic acid. The final product is obtained through the reduction of the carboxylic acid with lithium aluminum hydride. The synthesis of MOPP is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
MOPP has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anticonvulsant, analgesic, and antidepressant effects in animal models, making it a promising candidate for the development of new drugs. MOPP has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, MOPP has been studied for its ability to modulate the activity of ion channels, making it a valuable tool for studying ion channel function.
properties
IUPAC Name |
2-(1-methyl-5-oxopyrrolidin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(8(11)12)6-3-4-7(10)9(6)2/h5-6H,3-4H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOSQAKVRCLCMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(=O)N1C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

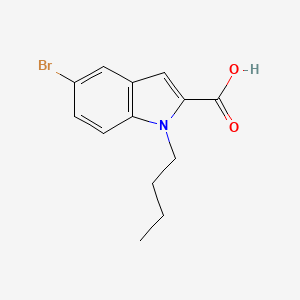

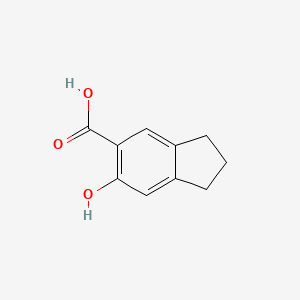
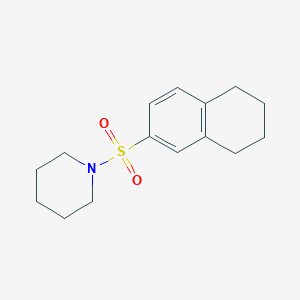
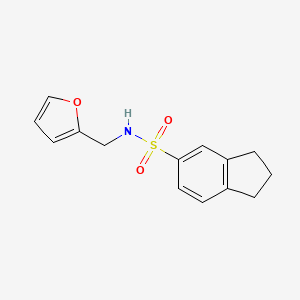
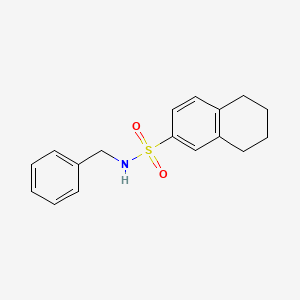
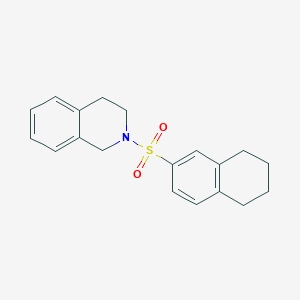
![2-[(3,4-dimethylphenyl)sulfonyl-methylamino]-N,N-dimethylacetamide](/img/structure/B7647208.png)

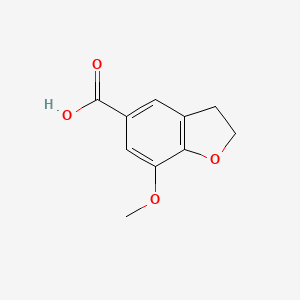

![N-[(3-fluoro-4-methoxyphenyl)methyl]-4-methyl-3-methylsulfonylaniline](/img/structure/B7647240.png)
![N-[2-(1-thiophen-2-ylethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7647243.png)
![N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7647245.png)